molecular formula C26H34ClN3O4 B12348118 (2R)-7-chloro-2-[trans-4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide (Valemetostat)

(2R)-7-chloro-2-[trans-4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide (Valemetostat)

Cat. No.: B12348118
M. Wt: 488.0 g/mol
InChI Key: KPEYOBFEFKAZRX-UCMPUSQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-7-chloro-2-[trans-4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide, commonly known as Valemetostat, is a synthetic compound with significant potential in medical and scientific research. This compound is particularly noted for its unique structure and promising applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-7-chloro-2-[trans-4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The process typically begins with the preparation of the benzodioxole core, followed by the introduction of the chloro and dimethylamino groups. The final step involves the coupling of the cyclohexyl and pyridinyl moieties to form the desired compound.

Industrial Production Methods

Industrial production of Valemetostat requires optimization of reaction conditions to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction parameters and efficient scaling up of the synthesis process. Additionally, purification methods such as crystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Valemetostat undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert Valemetostat into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of Valemetostat.

Scientific Research Applications

Valemetostat has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new compounds.

    Biology: Employed in studies related to cellular processes and molecular interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Valemetostat involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which Valemetostat is used.

Comparison with Similar Compounds

Valemetostat can be compared with other similar compounds, such as:

Valemetostat stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research and medicine.

Properties

Molecular Formula

C26H34ClN3O4

Molecular Weight

488.0 g/mol

IUPAC Name

(2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C26H34ClN3O4/c1-14-11-15(2)29-25(32)20(14)13-28-24(31)19-12-21(27)23-22(16(19)3)33-26(4,34-23)17-7-9-18(10-8-17)30(5)6/h11-12,17-18,20H,7-10,13H2,1-6H3,(H,28,31)/t17?,18?,20?,26-/m1/s1

InChI Key

KPEYOBFEFKAZRX-UCMPUSQISA-N

Isomeric SMILES

CC1=CC(=NC(=O)C1CNC(=O)C2=CC(=C3C(=C2C)O[C@@](O3)(C)C4CCC(CC4)N(C)C)Cl)C

Canonical SMILES

CC1=CC(=NC(=O)C1CNC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)N(C)C)Cl)C

Origin of Product

United States

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